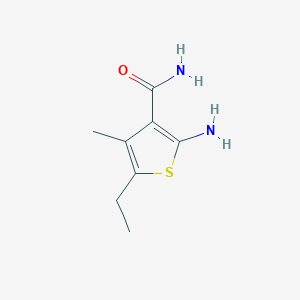

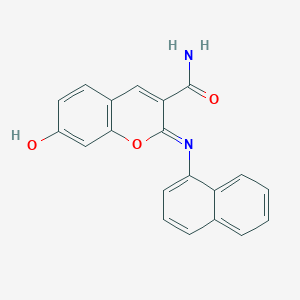

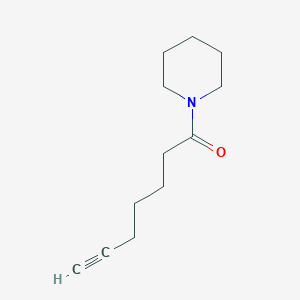

![molecular formula C15H15N5 B2645897 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline CAS No. 1155622-41-5](/img/structure/B2645897.png)

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” is a derivative of the angiotensin II receptor antagonist class of drugs, which includes compounds like Irbesartan and Candesartan . These drugs are used worldwide to treat conditions like hypertension and congestive heart failure .

Scientific Research Applications

Corrosion Inhibition

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline and similar compounds have been studied for their potential in corrosion inhibition. For example, a related compound, NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was found to be an efficient corrosion inhibitor in acid solutions, showing increased efficiency with higher concentrations. The compound's adsorption on metal surfaces follows Langmuir’s isotherm, with its inhibition efficiency linked to quantum chemical calculations (Daoud et al., 2014).

Electroluminescence Applications

Compounds structurally similar to this compound have been explored for their use in electroluminescence. For instance, N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit potential for use in organic light-emitting diodes (OLEDs), with one particular complex demonstrating a high external quantum efficiency (Vezzu et al., 2010).

Amyloid-Binding and Neuroprotective Properties

A tetra(ethylene glycol) derivative of benzothiazole aniline, which shares some structural similarities, has shown promise in neurodegenerative disease therapy. It binds to amyloid, alters the cell surface expression of amyloid precursor protein (APP), and improves memory in mice. This compound also enhances dendritic spine density through a Ras signaling-dependent mechanism, suggesting potential for improving neuronal and cognitive function (Megill et al., 2013).

Antimicrobial Activities

Some aniline derivatives have been synthesized with potential antimicrobial activities. For example, pyrazol-4-yl- and 2H-chromene-based substituted anilines have shown significant antibacterial and antifungal activity, suggesting their potential as therapeutic agents (Banoji et al., 2022).

Mechanism of Action

The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” likely acts as an angiotensin II receptor antagonist, similar to Candesartan . These drugs act on the renin-angiotensin system, which regulates blood pressure in the body and brain. Angiotensin II receptors also mediate inflammation, blood-brain barrier maintenance, and neuron survival .

Future Directions

The future directions for “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” and similar compounds could involve further exploration of their potential benefits in treating cognitive impairment, dementia, and Alzheimer’s disease . There is evidence suggesting that angiotensin receptor blockers (ARBs) like Candesartan could have a role in reducing the incidence of these conditions .

properties

IUPAC Name |

4-[2-(5-phenyltetrazol-2-yl)ethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c16-14-8-6-12(7-9-14)10-11-20-18-15(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMALRDVVVWAKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

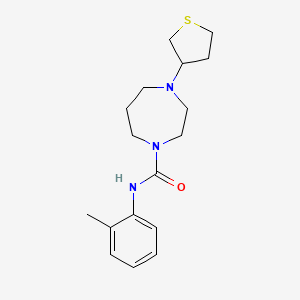

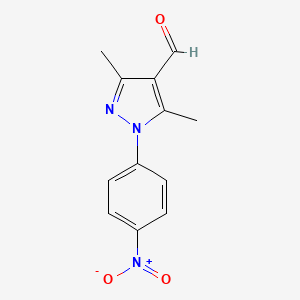

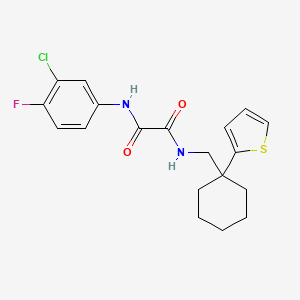

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)

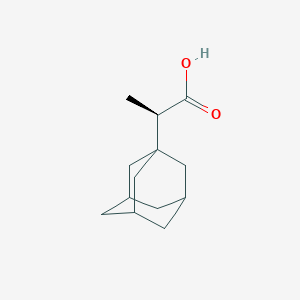

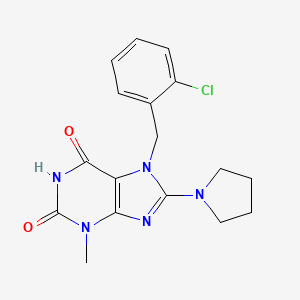

![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)

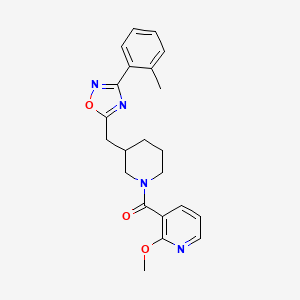

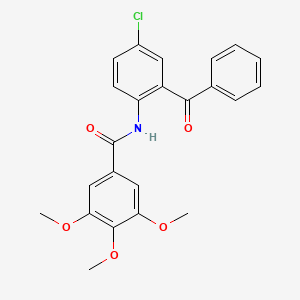

![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)